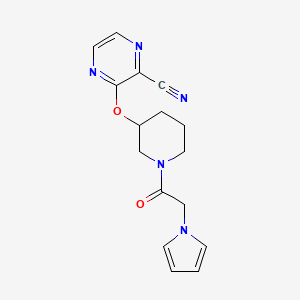

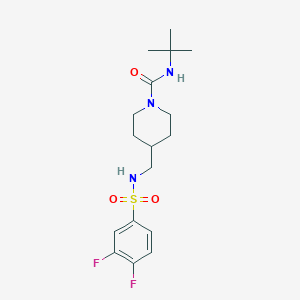

![molecular formula C20H21NO2 B2738999 1-(氮杂庚烷-1-基甲基)-3H-苯并[f]咯啶-3-酮 CAS No. 848736-16-3](/img/structure/B2738999.png)

1-(氮杂庚烷-1-基甲基)-3H-苯并[f]咯啶-3-酮

货号 B2738999

CAS 编号:

848736-16-3

分子量: 307.393

InChI 键: HUNRIIUQSDZAKR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

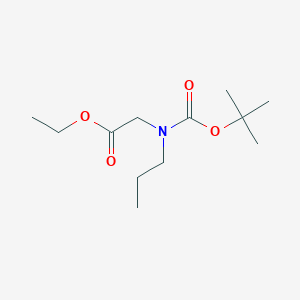

“1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one” is a complex organic compound. It is also known as “4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one”. The molecular formula of this compound is C20H21NO3 . It has an average mass of 323.386 Da and a monoisotopic mass of 323.152130 Da .

Synthesis Analysis

The synthesis pathway for this compound involves the condensation of 3-hydroxyflavone and 4-(azepan-1-ylmethyl)benzaldehyde followed by cyclization and oxidation reactions. The process involves several steps including dissolution of starting materials in chloroform, addition of sodium hydride, acetic anhydride, and methanol, filtration, dissolution in hydrochloric acid, adjustment of pH with sodium hydroxide, extraction with chloroform, drying over sodium sulfate, purification by column chromatography, cyclization by heating in a mixture of acetic acid and acetic anhydride, and oxidation using a mixture of sodium chlorite and acetic acid.Molecular Structure Analysis

The molecular structure of “1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one” is complex, with a large number of atoms and bonds. The compound contains a benzochromenone core, which is a bicyclic system consisting of a benzene ring fused to a chromenone. The azepan-1-ylmethyl group is attached to the benzochromenone core .科学研究应用

合成与表征

- 合成技术:已经开发出用于铬烯衍生物的创新合成方法,包括“1-(氮杂环戊烷-1-基甲基)-3H-苯并[f]色烯-3-酮”。这些方法通常涉及无催化剂、绿色化学方法或利用特定催化剂来促进铬烯核心结构的形成,旨在提高产率、选择性和环境可持续性。例如,超声辅助一锅合成和碱促进级联反应代表了有效构建这些复杂分子的先进策略(Mahmoud 等人,2012); (张等人,2019)。

光物理应用

- 光化学性质:已经探索了铬烯化合物的な光物理性质,包括光致变色,用于光响应材料的潜在应用。这些研究侧重于了解结构修饰如何影响铬烯的光化学行为,从而在快速光响应设备中得到应用(Inagaki 等人,2017)。

生物医学研究

- 生物活性:铬烯衍生物表现出广泛的生物活性。研究深入探讨了它们作为治疗剂的潜力,包括它们在抗菌和抗癌活性中的作用。新型铬烯基化合物的合成及其生物活性的评估突出了铬烯在药物发现和开发中的重要性(Abd-El-Aziz 等人,2021)。

催化

- 催化应用:用于合成铬烯的催化方法的开发强调了它们在有机合成中的重要性。催化过程不仅提高了铬烯形成的效率和选择性,而且还为传统的合成路线提供了环境友好的替代方案(Majumdar 等人,2015)。

属性

IUPAC Name |

1-(azepan-1-ylmethyl)benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c22-19-13-16(14-21-11-5-1-2-6-12-21)20-17-8-4-3-7-15(17)9-10-18(20)23-19/h3-4,7-10,13H,1-2,5-6,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNRIIUQSDZAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

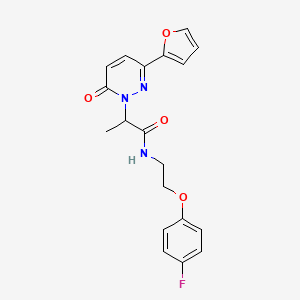

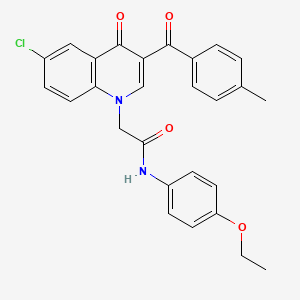

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2738924.png)

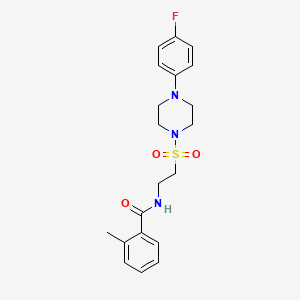

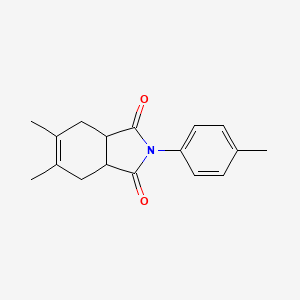

![tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B2738928.png)

![5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride](/img/structure/B2738930.png)

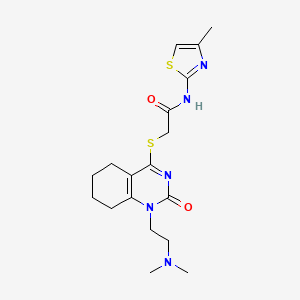

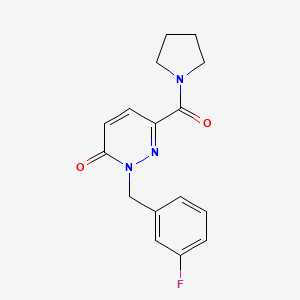

![2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2738935.png)